Dimethyl 5-(methylamino)isophthalate
Description
Properties
CAS No. |
55648-31-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
dimethyl 5-(methylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H13NO4/c1-12-9-5-7(10(13)15-2)4-8(6-9)11(14)16-3/h4-6,12H,1-3H3 |
InChI Key |
WDSUGSZHOMKYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at the 5-position significantly influences electronic, steric, and hydrogen-bonding properties. Key analogs include:
Physical and Chemical Properties
- Crystallinity and Hydrogen Bonding: The benzylamino analog forms a 3D hydrogen-bonded network (N–H···O), stabilizing its crystal structure (space group P2₁/c, Z = 8) . Nitro and methoxy derivatives exhibit different packing due to electronic effects; nitro groups reduce basicity, while methoxy groups enhance solubility .
Thermal Stability :
- Reactivity: Brominated derivatives (e.g., Dimethyl 5-(bromomethyl)isophthalate) serve as intermediates in nucleophilic substitutions . Amino groups (e.g., in Dimethyl 5-aminoisophthalate) enable condensation reactions for ligand synthesis in metal-organic frameworks (MOFs) .
Preparation Methods
Reaction Overview
Reductive amination is the most widely documented method for synthesizing dimethyl 5-(methylamino)isophthalate. This two-step process involves:
-
Synthesis of Dimethyl 5-Aminoisophthalate : Starting from dimethyl 5-nitroisophthalate, catalytic hydrogenation or chemical reduction yields the amine precursor.
-
Methylation via Reductive Amination : The amino group reacts with formaldehyde in the presence of a reducing agent to introduce the methyl group.
Key Reaction Steps
Optimization Insights
-
Solvent Choice : THF improves solubility of intermediates, while methanol facilitates faster reaction kinetics.
-
Reducing Agent : 2-Picolineborane offers superior selectivity over traditional agents like sodium cyanoborohydride, minimizing ester hydrolysis.
-
Yield : Reported yields exceed 70% after purification via silica gel chromatography.
Direct Methylation of Dimethyl 5-Aminoisophthalate
Alkylation Strategies
Direct methylation employs methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This method requires careful control to avoid over-alkylation or ester degradation.
Reaction Conditions
Case Study
A patent describes reacting dimethyl 5-aminoisophthalate with methyl iodide in DMA at 120°C for 6 hours, achieving 65% yield after aqueous workup. Excess methyl iodide (1.2 equiv) ensures complete conversion, while zeolite additives mitigate side reactions.
Nitro Reduction and Sequential Functionalization
Pathway Rationale
This multi-step approach leverages nitro intermediates for better regiocontrol:
Comparative Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | H₂SO₄, MeOH, reflux | 98 |
| Nitro Reduction | Fe/HCl, MeOH/H₂O | 85 |
| Methylation | HCHO, 2-picolineborane, THF, rt | 72 |
Total Yield : ~60% (cumulative). While efficient, this route’s complexity limits scalability compared to direct methods.
Emerging Techniques and Catalytic Innovations
Oxidative Methylation
Recent patents describe cobalt-manganese-bromide (Co-Mn-Br) catalysts for tandem oxidation-methylation of mesitylene derivatives. Though primarily used for 5-methylisophthalic acid, adapting this system with methylamine nucleophiles could streamline synthesis.
Proposed Mechanism
-
Oxidation : Cobalt acetate and manganese acetate oxidize methyl groups to carboxylates under oxygen.
-
Esterification : Methanol esterifies carboxylates to dimethyl esters.
-
Amination : Methylamine introduces the methylamino group via nucleophilic substitution.
Advantages : Single-pot reactions reduce purification steps.
Challenges : Requires precise stoichiometry to prevent over-oxidation.
Critical Analysis of Methodologies
Cost-Benefit Comparison
Purity and Scalability
-
Chromatography vs. Recrystallization : Reductive amination products often require chromatography due to polar byproducts, whereas nitro reduction yields crystalline amines amenable to recrystallization.
-
Industrial Feasibility : Direct methylation’s simplicity favors large-scale production, albeit with tighter process control .
Q & A
Basic Research Questions
What are the optimal synthetic routes for dimethyl 5-(methylamino)isophthalate, and how can reaction parameters be systematically optimized?
Methodological Answer:
Synthesis optimization requires a multi-step approach:
- Literature Review : Identify analogous compounds (e.g., dimethyl 5-aminoisophthalate ) to infer potential reaction pathways.
- Parameter Screening : Vary catalysts (e.g., palladium for amination), solvents (polar aprotic vs. non-polar), and temperature regimes.
- Analytical Validation : Use HPLC or GC-MS to quantify yields and purity at each step. Track byproducts via NMR to refine stoichiometry.
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature vs. catalyst loading).
Table 1 : Example Reaction Parameters for Methylation of 5-Aminoisophthalate
| Parameter | Tested Range | Optimal Value (Preliminary) | Analytical Method Used |
|---|---|---|---|
| Catalyst (Pd/C) | 0.5–5 mol% | 2.5 mol% | GC-MS |
| Solvent | DMF, THF, Toluene | DMF | NMR (purity check) |
| Reaction Temperature | 80–120°C | 100°C | HPLC (yield analysis) |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methylamino and ester group positions. Compare shifts with dimethyl 5-aminoisophthalate derivatives .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 223.0845 for CHNO) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups.
- HPLC-PDA : Assess purity (>98%) and resolve isomers using C18 columns with acetonitrile/water gradients.
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Assessment : Review safety data sheets (SDS) for analogous phthalates (e.g., dimethyl phthalate ), focusing on flammability (HMIS Fire Rating = 1) and toxicity.
- Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation exposure.
- Waste Management : Follow guidelines for halogenated solvent disposal if used in reactions. Neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
How can computational modeling predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare results with experimental UV-Vis spectra .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. water) to optimize solubility for catalytic applications.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explore potential bioactivity. Validate with in vitro assays.
Table 2 : Example DFT Results for Electronic Properties
| Property | Calculated Value | Experimental Correlation |
|---|---|---|
| HOMO Energy (eV) | -6.12 | UV-Vis λ = 270 nm |
| Dipole Moment (Debye) | 3.45 | Solubility in DMF: 12 mg/mL |
What experimental frameworks assess the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F respirometry to measure CO evolution under aerobic conditions.
- Adsorption Analysis : Conduct batch experiments with soil/sediment samples to determine K (organic carbon partition coefficient) .
- Ecotoxicity Screening : Test acute toxicity on Daphnia magna (48h LC) and algal growth inhibition (OECD 201).
How should researchers resolve contradictions in reported physicochemical data for this compound?
Methodological Answer:
- Meta-Analysis : Cross-reference datasets from peer-reviewed journals (avoiding non-curated sources like ) .
- Reproducibility Checks : Replicate key experiments (e.g., melting point, logP) under controlled conditions.
- Error Source Identification : Use statistical tools (e.g., Grubbs' test) to detect outliers in published values. Document methodologies in detail (e.g., purity of reagents, calibration standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
